Solifenacin Succinate EP Impurity H

Overview

Description

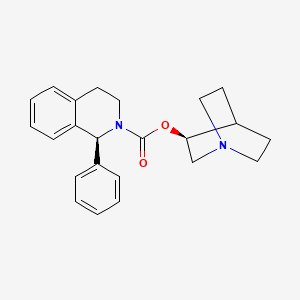

Solifenacin Succinate EP Impurity H, also known as Solifenacin (1S,3S)-Isomer, is a compound with the molecular formula C23H26N2O2 . It is a reference standard intended for use in laboratory tests .

Synthesis Analysis

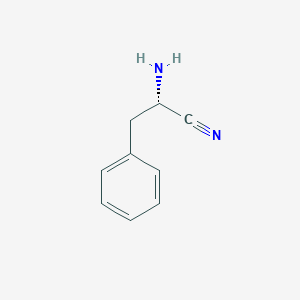

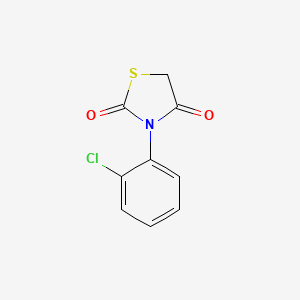

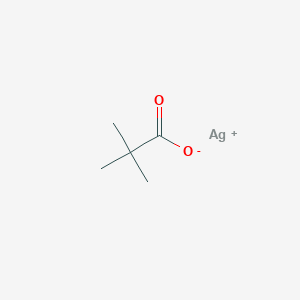

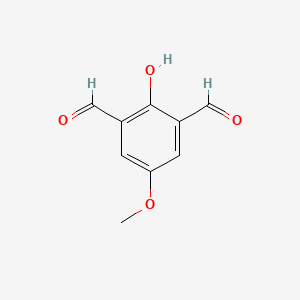

The synthesis of this compound involves the reaction of (3R)-quinuclidin-3-ol with an enantiomerically pure amine without using any base at ambient temperature . This process results in the formation of enantiomerically pure solifenacin .Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES stringO=C(N1C@@HC3=C(C=CC=C3)CC1)O[C@@H]4CN5CCC4CC5 . This structure includes a bicyclic octane ring and a dihydroisoquinoline ring . Physical and Chemical Properties Analysis

This compound has a molecular weight of 362.5 . It is stored at a temperature of 2-8°C . The compound is provided as delivered and specified by the issuing Pharmacopoeia .Scientific Research Applications

Analytical Method Development and Validation

A validated ultra-fast liquid chromatographic method has been developed for the determination of related substances and degradants of Solifenacin Succinate, focusing on its impurities. This method enables the quantitative determination of related substances and degradants during quality control of the active pharmaceutical ingredient, highlighting its applicability in ensuring the purity and stability of Solifenacin Succinate in pharmaceutical formulations (Krishna, Rao, & Rao, 2010).

Chromatographic Quantification Techniques

Expeditive chromatographic methods, including HPTLC and HPLC, have been adopted for the quantification of Solifenacin Succinate along with its official impurity as the possible acid degradation product. These methods are vital for the accurate and selective quantification of Solifenacin Succinate and its impurities in pharmaceutical tablets, aiding in the stability assessment and quality assurance of the drug (Eissa, Kamel, Hegazy, & Fayed, 2023).

Impurity Synthesis and Characterization

Research on the synthesis and spectral characterization of potential impurities of Solifenacin Succinate has led to the identification and characterization of stereoisomeric and n-oxide impurities. This work is crucial for understanding the chemical nature of impurities, which can affect the safety and efficacy of the pharmaceutical product. It also emphasizes the importance of impurity profiling in the drug development process (Chavakula, Rao, Raju, & Nageswara Rao, 2014).

Stability-Indicating Methods

Novel stability-indicating RP-HPLC methods have been developed for simultaneous determination of Solifenacin Succinate and its impurities in tablet dosage forms. These methods are critical for assessing the stability of Solifenacin Succinate under various stress conditions, ensuring the drug's safety and efficacy throughout its shelf life (Ganthi, Raveendrareddy, Park, Bapatu, Park, & Cho, 2016).

Green Chromatographic Methods

The development of green chromatographic methods for the quantification of Solifenacin along with its impurities represents a significant advancement towards environmentally friendly pharmaceutical analysis. These methods reduce the environmental impact of analytical processes without compromising on sensitivity and specificity, making them an attractive option for the quantification of Solifenacin and its impurities in pharmaceutical products (Kamel, 2022).

Mechanism of Action

Target of Action

Solifenacin Succinate EP Impurity H, also known as (1S,3’S)-Solifenacin, is a competitive muscarinic receptor antagonist . It has the highest affinity for M3, M1, and M2 muscarinic receptors . The primary targets of this compound are the muscarinic receptors in the bladder, with 80% being M2 and 20% being M3 .

Mode of Action

The compound’s interaction with its targets results in the prevention of contraction of the detrusor muscle and possibly the smooth muscle in the bladder . This is achieved through the antagonism of the M3 receptor, and possibly the M2 receptor .

Biochemical Pathways

The affected biochemical pathway is the muscarinic signaling pathway in the bladder. By antagonizing the M3 and possibly the M2 receptors, this compound inhibits the contraction of the detrusor and possibly the smooth muscle in the bladder . This results in the reduction of urinary frequency, urgency, and incontinence associated with an overactive bladder .

Pharmacokinetics

It has an apparent volume of distribution of 600 L, is 93–96% plasma protein bound, and probably crosses the blood-brain barrier . Solifenacin is eliminated mainly through hepatic metabolism via cytochrome P450 (CYP) 3A4, with about only 7% (3–13%) of the dose being excreted unchanged in the urine . The terminal elimination half-life ranges from 33 to 85 hours, permitting once-daily administration .

Result of Action

The molecular and cellular effects of this compound’s action result in the reduction of urinary frequency, urgency, and incontinence associated with an overactive bladder . This is achieved through the inhibition of contraction of the detrusor and possibly the smooth muscle in the bladder .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, exposure to the compound is increased about 1.2-fold in elderly subjects and about 2-fold in subjects with moderate hepatic and severe renal impairment, as well as by coadministration of the potent CYP3A4 inhibitor ketoconazole 200 mg/day . These factors should be taken into consideration when prescribing and administering the compound.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Role in Biochemical Reactions: Solifenacin Succinate EP Impurity H interacts with various biomolecules within the body. Specifically, it acts as a competitive cholinergic receptor antagonist, selectively targeting the M3 receptor subtype . This interaction affects the contraction of smooth muscles, saliva production, and other physiological processes mediated by muscarinic receptors.

Cellular Effects

Impact on Cell Function: this compound influences cell function by reducing bladder muscle contraction. This effect leads to a decrease in the frequency of micturition, urgency, and episodes of incontinence . It achieves this by acting as a muscarinic antagonist, blocking the effects of acetylcholine on muscarinic receptors in the urological tract .

Cell Signaling Pathways and Gene Expression: Its primary mechanism of action involves the reduction of smooth muscle contraction in the bladder wall, as mentioned earlier .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to muscarinic receptors. This binding prevents acetylcholine from activating these receptors, ultimately leading to decreased bladder muscle activity and improved bladder control .

Properties

IUPAC Name |

[(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19/h1-9,18,21-22H,10-16H2/t21-,22+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBOUYBDGKBSUES-YADHBBJMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732228-02-3 | |

| Record name | (1S,3'S)-Solifenacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0732228023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1S,3'S)-SOLIFENACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXA63E787Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-hydrazino-4-phenyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B3330608.png)

![8-(1H-benzo[d]imidazol-2-yl)-2-methylquinoline](/img/structure/B3330693.png)

![Bicyclo[2.1.1]hexan-1-amine](/img/structure/B3330698.png)